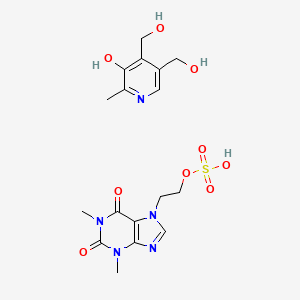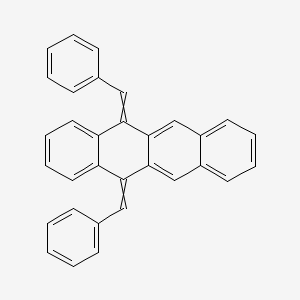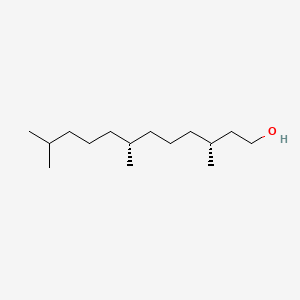
Pyridofylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridofylline is a chemical compound with the molecular formula C17H23N5O9S and a molecular weight of 473.46. It is known for its therapeutic properties as a respiratory stimulant and vasodilator (coronary). The compound is a combination of 3,7-dihydro-1,3-dimethyl-7-[2-(sulfooxy)ethyl]-1H-purine-2,6-dione and 5-hydroxy-6-methyl-3,4-pyridinedimethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridofylline can be synthesized through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method includes the use of hydroxylamine instead of ammonia to avoid the oxidation step . Industrial production often employs gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of aldehydes or ketones with ammonia in the presence of solid acid catalysts such as silica-alumina.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridofylline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and nitric acid.
Reduction: Reducing agents such as hydrogen and metal catalysts are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Pyridofylline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential therapeutic uses as a respiratory stimulant and vasodilator.
Wirkmechanismus
Pyridofylline exerts its effects through several molecular targets and pathways. It acts as a competitive nonselective phosphodiesterase inhibitor, raising intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to the inhibition of tumor necrosis factor (TNF) and leukotriene synthesis, reducing inflammation and enhancing vasodilation .
Vergleich Mit ähnlichen Verbindungen
- Pentoxifylline
- Theophylline
- Aminophylline
Comparison: Pyridofylline is unique due to its combination of respiratory stimulant and vasodilator properties. Unlike theophylline and aminophylline, which primarily act as bronchodilators, this compound also has significant vasodilatory effects on coronary vessels. Pentoxifylline, another similar compound, shares some anti-inflammatory properties but differs in its primary use for peripheral arterial disease .
Eigenschaften
CAS-Nummer |
53403-97-7 |
|---|---|
Molekularformel |
C17H23N5O9S |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12N4O6S.C8H11NO3/c1-11-7-6(8(14)12(2)9(11)15)13(5-10-7)3-4-19-20(16,17)18;1-5-8(12)7(4-11)6(3-10)2-9-5/h5H,3-4H2,1-2H3,(H,16,17,18);2,10-12H,3-4H2,1H3 |
InChI-Schlüssel |
WXFJHNDXYIDTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)


![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)





![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

